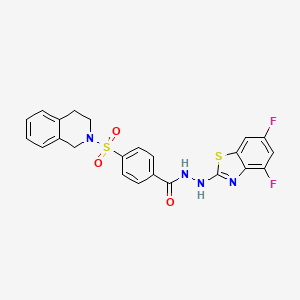![molecular formula C18H24N4O3S B2788938 N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide CAS No. 2380068-32-4](/img/structure/B2788938.png)
N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonamide group, and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid reagent.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Applications De Recherche Scientifique
N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Similar in structure but lacks the piperidine and sulfonamide groups.
N,N-Dimethyl-1,4-phenylenediamine: Contains a similar dimethylamino group but differs in the rest of the structure.
Uniqueness
N,N-dimethyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-sulfonamide is unique due to its combination of a piperidine ring, a sulfonamide group, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21(2)26(23,24)22-10-8-15(9-11-22)13-25-18-12-17(19-14-20-18)16-6-4-3-5-7-16/h3-7,12,14-15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMTBYMIYSUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2788857.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)


![N-(2-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2788862.png)


![Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate](/img/structure/B2788867.png)

![N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2788871.png)
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
![2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2788873.png)

![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
